BemPPOX
Description
Properties
CAS No. |
1998101-23-7 |
|---|---|
Molecular Formula |
C23H20N2O5 |
Molecular Weight |
404.42 |
IUPAC Name |
5-(2-(Benzyloxy)ethoxy)-3-(3-PhenoxyPhenyl)-1,3,4-Oxadiazol-2(3H)-one |
InChI |
InChI=1S/C23H20N2O5/c26-23-25(19-10-7-13-21(16-19)29-20-11-5-2-6-12-20)24-22(30-23)28-15-14-27-17-18-8-3-1-4-9-18/h1-13,16H,14-15,17H2 |
InChI Key |
MNELGUVPZVFXCB-UHFFFAOYSA-N |
SMILES |
O=C1OC(OCCOCC2=CC=CC=C2)=NN1C3=CC=CC(OC4=CC=CC=C4)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BemPPOX |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Bemppox
Established Synthetic Pathways for BemPPOX and Related Analogs
Established routes for synthesizing oxadiazolones, the core structure of this compound, often involve sequential condensation and cyclization reactions.
Condensation and Cyclization Reactions in Oxadiazolone Formation
The formation of the 1,3,4-oxadiazol-2(3H)-one ring system, central to this compound, frequently utilizes condensation followed by cyclization. One approach involves the reaction of carbazates with aldehydes. An iodine-assisted protocol has been developed for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones through a sequential condensation and tandem oxidative cyclization and rearrangement of methyl/benzyl (B1604629) carbazates and aldehydes researchgate.netnih.gov. This method, which is transition-metal-free, promotes intramolecular C-O bond formation followed by a Chapman-like rearrangement researchgate.netnih.gov.
Another method for synthesizing 1,3,4-oxadiazol-2(3H)-ones involves the reaction of acylhydrazones. Stoichiometric molecular iodine in the presence of potassium carbonate can mediate the oxidative cyclization of acylhydrazones organic-chemistry.org. This method is practical and transition-metal-free, and it can even convert crude acylhydrazone substrates obtained from the condensation of aldehydes and hydrazides organic-chemistry.org. This allows for the convenient generation of various 2,5-disubstituted 1,3,4-oxadiazoles organic-chemistry.org.
Furthermore, 1,3,4-oxadiazol-2(3H)-ones can be synthesized from acylhydrazines, carbon disulfide, and propylene (B89431) oxide in a one-pot, tandem procedure. This reaction, carried out in water with potassium phosphate, yields 5-substituted-1,3,4-oxadiazole-2(3H)-ones and 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-ones depending on the inclusion of organic halides researchgate.net.
An efficient and eco-friendly approach to 1,3,4-oxadiazol-2(3H)-ones has been developed through the annulation of aldehydes and carbazates, utilizing an electrochemical-promoted protocol researchgate.net.
Regioselective Synthesis of this compound Core Structure
Regioselectivity is crucial in synthesizing the specific core structure of this compound, ensuring that reactions occur at desired positions on the molecule. While general methods for regioselective synthesis of various heterocyclic systems like pyrazoles, indazoles, and furoxans exist researchgate.netresearchgate.netprimescholars.comnih.govrsc.org, specific details on achieving regioselectivity for the this compound core structure within the provided search results are limited. However, the nature of the condensation and cyclization reactions described in Section 2.1.1 inherently dictates the connectivity of the atoms forming the oxadiazolone ring, contributing to the regiochemical outcome. For instance, the sequential condensation of carbazates with aldehydes followed by oxidative cyclization leads to a specific arrangement of substituents on the oxadiazolone ring researchgate.netnih.gov.
Functional Group Derivatization and Scaffold Modification
Once the oxadiazolone core is formed, functional group derivatization and scaffold modification are essential steps to synthesize this compound and its analogs. This involves introducing or transforming functional groups on the core structure or attached substituents.
General principles of functional group derivatization in organic synthesis are applicable, such as acylation of active hydrogens (e.g., -OH, -NH) to form esters or amides research-solution.com. Derivatization can be employed to modify properties like volatility or introduce tags for analysis research-solution.comphenomenex.comnih.gov.
While specific reactions for the derivatization of the this compound scaffold are not extensively detailed in the provided results, the synthesis of substituted 1,3,4-oxadiazol-2(3H)-ones implies the ability to incorporate various functional groups via the starting materials (aldehydes, carbazates, acylhydrazines) researchgate.netnih.govresearchgate.net. For example, the iodine-assisted synthesis allows for 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones, indicating that different substituents can be introduced at the 5 and 3 positions researchgate.netnih.gov. The electrochemical annulation method also yields 2-alkoxy/aryloxy-1,3,4-oxadiazoles and 1,3,4-oxadiazol-2(3H)-ones, suggesting the possibility of introducing alkoxy or aryloxy groups researchgate.net.
Research on related oxadiazole derivatives highlights the importance of structural modification for synthetic and medicinal applications, indicating that the oxadiazole ring is amenable to various substitution reactions researchgate.net.
Advanced Synthetic Strategies and Catalytic Approaches
Advanced synthetic strategies, including stereoselective synthesis and flow chemistry, offer potential advantages for the efficient and controlled production of this compound and its analogs.
Flow Chemistry and Continuous Synthesis Paradigms
Flow chemistry and continuous synthesis offer advantages in terms of reaction control, efficiency, scalability, and safety compared to traditional batch processes drreddys.combeilstein-journals.org. These paradigms involve conducting reactions in a continuous stream, often in microreactors or packed-bed reactors drreddys.combeilstein-journals.orgcjps.orgnih.gov.
While specific examples of this compound synthesis using flow chemistry are not found in the provided results, the application of continuous flow to the synthesis of various active pharmaceutical ingredients (APIs) and organic molecules is well-established drreddys.combeilstein-journals.orgnih.govresearchgate.net. Flow chemistry can be used for various reaction types, including cyclocondensation and alkylation reactions, which are relevant to oxadiazolone synthesis nih.gov. The advantages include improved mixing, heat transfer, and the ability to easily optimize reaction parameters drreddys.comcjps.org.
The development of flow chemistry platforms allows for the scalable and continuous synthesis of compounds, potentially increasing throughput and efficiency compared to batch methods cjps.orgresearchgate.net. Implementing flow chemistry for this compound synthesis could lead to more efficient and scalable production routes.
Elucidation of Molecular Mechanisms of Interaction of Bemppox
Biochemical Investigation of Enzyme Inhibition by Oxadiazolone Electrophiles
The mechanism of enzyme inhibition by oxadiazolone electrophiles, the class of compounds to which BemPPOX belongs, involves a direct interaction with the enzyme's active site. researchgate.net This interaction is characterized by the electrophilic nature of the oxadiazolone ring. researchgate.net Studies on substituted 3-phenyl-5-alkoxy-1,3,4-oxadiazol-2-ones have elucidated a mechanism involving the catalytic machinery of serine hydrolases, a class of enzymes that includes lipases. researchgate.net
Kinetics of Covalent Enzyme-Inhibitor Adduct Formation
The inhibition mechanism involves the formation of a covalent adduct between the enzyme and the oxadiazolone inhibitor. researchgate.net Specifically, the hydroxyl group of the catalytic serine residue within the enzyme's active site acts as a nucleophile, attacking the carbon atom of the carbonyl moiety within the oxadiazolone ring of the inhibitor. researchgate.net This nucleophilic attack leads to the formation of a transient covalent enzyme-inhibitor intermediate. researchgate.net
Unlike irreversible inhibitors that form stable covalent bonds, the covalent intermediate formed with oxadiazolone inhibitors is subject to hydrolysis. researchgate.net Following the formation of the covalent adduct, the intermediate is hydrolyzed, resulting in the regeneration of the active enzyme, along with the release of a decomposed oxadiazolone product and carbon dioxide. researchgate.net This indicates a reversible covalent mode of inhibition. The kinetics of this process involve the rate of formation of the covalent adduct and the subsequent rate of hydrolysis and enzyme regeneration. While specific kinetic constants (such as kinact and Ki) for this compound with its primary targets, DGL and GPLRP2, are not detailed in the provided information, studies on related oxadiazolone inhibitors with other lipases, such as human hormone-sensitive lipase (B570770) (HSL), have demonstrated a 1:1 stoichiometry of inhibition, suggesting that one molecule of inhibitor binds per enzyme molecule. researchgate.net
Table 1: Proposed Kinetic Steps in Reversible Covalent Inhibition by Oxadiazolone Electrophiles
| Step | Description | Equation Representation (Simplified) |
| 1. Enzyme-Inhibitor Binding | Reversible binding of enzyme (E) and inhibitor (I) | E + I <=> E•I |
| 2. Covalent Adduct Formation | Nucleophilic attack by catalytic serine, forming a covalent intermediate (E-I) | E•I <=> E-I |
| 3. Hydrolysis | Hydrolysis of the covalent intermediate | E-I* + H₂O -> E + I' + CO₂ |
| 4. Enzyme Regeneration | Release of decomposed inhibitor product (I') and regeneration of active enzyme (E) | (Part of Step 3) |
Note: This table represents a simplified model of the kinetic process based on the described mechanism for oxadiazolone inhibitors. Specific rate constants for each step for this compound would require dedicated kinetic studies.
This compound has been identified as a potent inhibitor of DGL and GPLRP2, with reported Xl50 values of 0.5 and 0.64, respectively. uniprot.orgnih.gov The Xl50 represents the inhibitor molar excess required to achieve 50% lipase inhibition. uniprot.orgnih.gov
Identification of Catalytic Residues Involved in Covalent Modification
The primary catalytic residue involved in the covalent modification by oxadiazolone electrophiles is the catalytic serine residue located within the active site of the target enzyme. researchgate.net Lipases typically belong to the serine hydrolase family and possess a catalytic triad (B1167595), often consisting of a serine, a histidine, and an aspartic acid or glutamic acid residue. aocs.orgfrontiersin.orgmdpi.com This triad is crucial for the enzyme's catalytic activity. frontiersin.org The nucleophilic attack by the hydroxyl group of the serine residue on the electrophilic carbon of the oxadiazolone ring initiates the covalent interaction. researchgate.net While the specific catalytic triad residues for DGL and GPLRP2 are not explicitly detailed in the provided information regarding this compound interaction, the general mechanism described for oxadiazolone inhibitors strongly implicates the catalytic serine residue of these lipases in the covalent adduct formation. researchgate.net In silico docking studies of this compound with human carboxylesterase (hCEH), another serine hydrolase, have shown the inhibitor positioned near the catalytic serine residue, supporting this mode of interaction. researchgate.net
Molecular Recognition and Binding Dynamics in Biological Systems
Molecular recognition and binding dynamics are critical aspects of how this compound interacts with its biological targets, primarily lipases. These processes involve the specific recognition of the inhibitor molecule by the enzyme and the dynamic changes that occur upon binding.
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling aims to characterize the nature of the binding between a ligand (like this compound) and a protein (like DGL or GPLRP2). This includes understanding the affinity and specificity of the interaction, as well as identifying the specific residues involved in binding. mdpi.comrcsb.org While detailed, high-resolution structural data of this compound bound to DGL or GPLRP2 is not available in the provided snippets, general principles of lipase-inhibitor interactions and computational studies offer insights.
Lipases possess an active site, often located within a hydrophobic pocket, which is accessed via a mobile "lid" domain. aocs.orgmdpi.comresearchgate.net The opening of this lid is often induced by the presence of a lipid-water interface or inhibitors, exposing the active site for substrate binding and catalysis. aocs.orgmdpi.comresearchgate.netfrontiersin.orgcjnmcpu.comnih.gov The binding of inhibitors like this compound likely involves interactions within or near this active site.
Computational docking studies, as mentioned for related oxadiazolone inhibitors and other lipases, are a common tool for predicting binding poses and identifying potential interacting residues. scielo.org.mxnih.gov These studies often highlight the importance of hydrophobic interactions, hydrogen bonds, and van der Waals forces in stabilizing the ligand-protein complex. rcsb.org Given the structure of this compound with its phenoxyphenyl and benzyloxyethoxy moieties, hydrophobic interactions are likely to play a significant role in its binding to the often hydrophobic active site of lipases. The specific localization of the phenoxy group in related oxadiazolone inhibitors has been shown to be crucial for specific molecular interactions at the gastric lipase active site and contributes to selectivity. researchgate.netresearchgate.net
Allosteric Modulation and Conformational Changes Induced by this compound
Allosteric modulation involves a ligand binding to a site distinct from the active site, inducing conformational changes that affect the enzyme's activity. biorxiv.orgthieme-connect.de While enzyme-inhibitor binding can induce conformational changes, the primary mechanism described for oxadiazolone inhibitors like this compound is through direct interaction with the catalytic serine in the active site, suggesting an active-site directed inhibition rather than allosteric modulation. researchgate.net
However, the binding of any ligand, including active-site inhibitors, can potentially induce conformational changes in the enzyme structure. mdpi.com In lipases, the movement of the lid domain is a well-known conformational change associated with activity and inhibitor binding. aocs.orgmdpi.comresearchgate.netfrontiersin.orgcjnmcpu.comnih.gov While the provided information does not explicitly detail specific conformational changes in DGL or GPLRP2 induced by this compound binding, it is plausible that the interaction and formation of the covalent intermediate could influence the conformation of the active site and surrounding regions, potentially affecting substrate access or catalytic efficiency. Studies on other lipases have shown that inhibitors can induce conformational changes that expose the active site or alter the lid structure. frontiersin.orgcjnmcpu.com
Structure-Activity Relationship (SAR) Analysis of this compound Analogs
Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry used to understand how modifications to a molecule's chemical structure affect its biological activity. mdpi.comresearchgate.net By synthesizing and testing a series of analogs with systematic structural variations, researchers can identify the key functional groups and structural features responsible for the observed activity and optimize properties like potency and selectivity.
This compound belongs to a class of 5-alkoxy-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one derivatives that have been investigated as inhibitors of mammalian digestive lipases. researchgate.netnih.gov Previous studies on this family of inhibitors have indicated that the presence and localization of the phenoxy group on the aromatic ring can be exploited to introduce strong selectivity during the inhibition process. researchgate.netresearchgate.net This suggests that modifications to the phenoxyphenyl moiety of this compound could significantly impact its inhibitory potency and selectivity towards different lipases.
While a comprehensive, detailed SAR analysis specifically for this compound analogs targeting DGL and GPLRP2 is not presented in the provided search results, the identification of this compound as the most potent inhibitor among a series of related oxadiazolone derivatives evaluated against DGL highlights the importance of its specific structural features for optimal inhibitory activity against this enzyme. nih.gov Further SAR studies involving systematic modifications to the 5-(2-(benzyloxy)ethoxy) and the 3-(3-phenoxyphenyl) substituents of the oxadiazolone core would be necessary to fully delineate the structural requirements for potent and selective inhibition of preduodenal lipases by this class of compounds. Such studies could involve varying the length and nature of the alkoxy chain at the 5-position and exploring different substituents and their positions on the phenyl rings.
Table 2: Key Structural Features and Potential Role in Activity (Based on related oxadiazolones)
| Structural Feature | Location in this compound | Potential Role in Lipase Inhibition |
| Oxadiazolone core | Central heterocyclic ring | Electrophilic center for covalent interaction with catalytic serine. researchgate.net |
| 5-(2-(benzyloxy)ethoxy) | Attached to the oxadiazolone ring | Contributes to overall lipophilicity and interactions within the binding site. |
| 3-(3-phenoxyphenyl) | Attached to the oxadiazolone ring | Crucial for specific molecular interactions and contributes to selectivity. researchgate.netresearchgate.net |
| Phenoxy group | Part of the 3-phenyl substituent | Plays a significant role in specific interactions and selectivity, particularly for gastric lipase. researchgate.netresearchgate.net |
Further research involving the synthesis and evaluation of this compound analogs with targeted structural modifications, coupled with detailed kinetic and structural studies, would provide a more comprehensive understanding of the SAR for this class of lipase inhibitors.
Rational Design Principles for Modulating Reactivity and Selectivity
The development of this compound was part of a rational design strategy aimed at creating selective and potent inhibitors of mammalian digestive lipases. mims.com This design process was informed by previous studies and in silico molecular docking experiments. mims.com The core principle involved modifying the structure of 1,3,4-oxadiazol-2-one derivatives to achieve desired reactivity and selectivity profiles against different lipases, specifically to discriminate between gastric and classical pancreatic lipases. mims.com
The rational design focused on variations of the 5-alkoxy substituent on the 1,3,4-oxadiazol-2(3H)-one core, while maintaining the 3-(3-phenoxyphenyl) group. mims.com By systematically altering the chemical nature of the alkoxy chain at the 5-position, researchers aimed to modulate the interaction of the inhibitor with the active sites of different lipases. This approach leverages the understanding of enzyme-ligand interactions, where the shape, size, and electronic properties of the inhibitor must complement the characteristics of the enzyme's binding site to achieve high affinity and specificity. In silico docking experiments likely played a role in predicting favorable binding poses and interactions, guiding the synthesis of derivatives with enhanced potency and selectivity towards the target enzyme, DGL. mims.com
Impact of Substituent Patterns on Mechanistic Pathways
The investigation into the impact of substituent patterns on the mechanistic pathways and inhibitory profiles of these oxadiazolone derivatives is evident in the study of a series of 5-Alkoxy-N-3-(3-PhenoxyPhenyl)-1,3,4-Oxadiazol-2(3H)-one compounds (RmPPOX), of which this compound is a member. mims.com The variation in the alkoxy substituent ('Rm' group) at the 5-position of the oxadiazolone ring directly influences the interaction with the lipase active site and, consequently, the inhibitory potency and selectivity. mims.com
Identification and Characterization of Bemppox Target Proteins in Pre Clinical Models
Targeting of Mammalian Digestive Lipases by BemPPOX
This compound has been characterized as a potent inhibitor of certain mammalian digestive lipases. medchemexpress.comnih.gov This inhibitory activity is particularly notable against gastric lipases. nih.govresearchgate.net
Cross-Reactivity and Specificity Across Different Lipase (B570770) Isoforms
Studies have shown that this compound exhibits discriminative inhibition across different mammalian digestive lipases. nih.govresearchgate.net It has been identified as a potent inhibitor of dog gastric lipase (DGL) and guinea pig pancreatic lipase related protein 2 (GPLRP2). medchemexpress.comnih.gov In contrast, this compound shows poor inhibition of classical pancreatic lipases, such as porcine pancreatic lipase (PPL) and human pancreatic lipase (HPL). nih.gov This selective action on gastric lipolysis distinguishes this compound from less selective inhibitors like Orlistat, which inhibits both gastric and duodenal lipolysis. nih.gov
The following table summarizes the observed inhibitory effects of this compound on various mammalian lipases:
| Lipase Isoform | Inhibition by this compound |
| Dog Gastric Lipase (DGL) | Potent Inhibition |
| Guinea Pig Pancreatic Lipase Related Protein 2 (GPLRP2) | Good Inhibition |
| Porcine Pancreatic Lipase (PPL) | Poor Inhibition |
| Human Pancreatic Lipase (HPL) | Poor Inhibition |
Data is based on pre-clinical studies. nih.gov
This discriminative inhibition suggests that the structural features of this compound, particularly the phenoxy group, play a crucial role in specific molecular interactions at the active site of gastric lipases. researchgate.netresearchgate.net
Biochemical Characterization of Inhibited Enzyme States
The mechanism of lipase inhibition by oxadiazolone derivatives, including the family to which this compound belongs, involves a nucleophilic attack by the hydroxyl group of the catalytic serine residue of the enzyme. researchgate.net This attack occurs on the carbon atom of the carbonyl moiety of the oxadiazolone ring of the inhibitor, leading to the formation of a covalent enzyme-inhibitor intermediate. researchgate.net This covalent modification of the active site serine residue results in the inhibited enzyme state. researchgate.netencyclopedia.pub While the specific detailed biochemical characterization of the this compound-inhibited enzyme state is linked to this general mechanism for oxadiazolones, further in-depth studies would be required to fully characterize the specific adduct formed with target lipases like DGL.
Interaction with Mycobacterial Proteins and Enzymes
Research has also explored the potential of oxadiazolone derivatives, structurally related to this compound, for their activity against mycobacteria. researchgate.netplos.org While this compound itself is primarily discussed in the context of lipase inhibition in the provided sources, the broader class of oxadiazolone compounds has been investigated for antimycobacterial activity and target identification in these organisms. researchgate.netplos.org
Activity-Based Protein Profiling (ABPP) for Proteomic Target Identification
Activity-Based Protein Profiling (ABPP) is a chemoproteomic technique used to identify the functionally active enzymes within a complex proteome by employing small chemical probes that covalently label active enzyme sites. nih.govbohrium.comwikipedia.orgresearchgate.net This method has been applied to investigate the targets of oxadiazolone derivatives in mycobacteria. plos.org For example, ABPP combined with mass spectrometry has been used to identify potential protein targets of an oxadiazolone compound, iBpPPOX, in Mycobacterium abscessus. plos.org This approach led to the identification of numerous protein candidates, many of which are involved in lipid metabolism and cell wall biosynthesis in mycobacteria. plos.org
Mechanistic Interrogations of this compound-Protein Adducts in Mycobacteria
While direct mechanistic interrogations of this compound-protein adducts in mycobacteria are not explicitly detailed for this compound itself in the provided information, the application of ABPP with related oxadiazolones in mycobacteria provides insight into potential mechanisms. plos.org The covalent labeling observed in ABPP studies suggests that these oxadiazolone compounds can form stable adducts with their target proteins in mycobacteria, likely through reaction with a nucleophilic residue in the enzyme's active site, similar to the mechanism observed with serine hydrolases like lipases. researchgate.netplos.orgwikipedia.org The identification of target proteins involved in essential processes like lipid metabolism and cell wall synthesis suggests that the antimycobacterial activity of these compounds may stem from disrupting these vital pathways through covalent modification of key enzymes. plos.orguomustansiriyah.edu.iq
Analytical Characterization Techniques for Bemppox
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are fundamental for separating BemPPOX from impurities, byproducts, and unreacted starting materials, allowing for both qualitative assessment and precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for its quantitative analysis. The development of a robust, stability-indicating HPLC method is critical. While specific validated methods for this compound are not extensively published, a suitable method can be developed based on its physicochemical properties and methods used for analogous 1,3,4-oxadiazole (B1194373) derivatives sielc.com.
A typical method development approach would involve a reversed-phase (RP-HPLC) system, which is well-suited for a molecule with the polarity of this compound. Key parameters to optimize include the stationary phase, mobile phase composition, flow rate, and detector wavelength.
Stationary Phase: A C18 or C8 column is generally effective for separating compounds of similar polarity. Columns with low silanol (B1196071) activity, such as the Newcrom R1, can provide improved peak shape and resolution for heterocyclic compounds sielc.com.
Mobile Phase: A gradient elution is often preferred to ensure the efficient separation of impurities with a wide range of polarities. A common mobile phase combination consists of an aqueous component (e.g., water with a pH modifier like formic acid or phosphoric acid for improved peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) sielc.com. The gradient would typically start with a higher aqueous content and ramp up to a higher organic content to elute more lipophilic components.
Detection: this compound contains multiple aromatic rings, which act as strong chromophores. Therefore, UV detection is the most suitable method. A full UV scan would be performed to determine the wavelength of maximum absorbance (λmax), which is then used for quantification to ensure maximum sensitivity.
Validation: The developed method would be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Purity analysis of synthesized this compound has previously confirmed purities greater than 98% using such HPLC methods.
Table 1: Representative HPLC Method Parameters for this compound Analysis This table is a representative example based on methods for similar compounds.
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (C18, 5 µm, 4.6 x 150 mm) sielc.com |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at λmax (e.g., ~275 nm) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Byproducts and Impurities
Gas Chromatography (GC) is the ideal technique for identifying and quantifying volatile organic compounds that may be present in the final this compound product. These impurities typically originate from the synthetic process as residual solvents or volatile byproducts. Given that the synthesis of 1,3,4-oxadiazol-2(3H)-thiones and related compounds often involves solvents like ethanol (B145695) and reagents such as carbon disulfide or phosphorus oxychloride, it is crucial to ensure their removal nih.gov.
Headspace GC coupled with a Flame Ionization Detector (FID) is the standard methodology for this analysis. In this technique, the this compound sample is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide), sealed in a vial, and heated. This allows the volatile impurities to partition into the gas phase (headspace), which is then injected into the GC system. This approach prevents the non-volatile active pharmaceutical ingredient from contaminating the GC column.
The separation is typically achieved on a capillary column with a stationary phase suitable for polar and non-polar analytes, such as a DB-624 or similar phase researchgate.netresearchgate.net. The method would be validated for its ability to separate and quantify all potential residual solvents used during the synthesis and purification of this compound.
Spectroscopic Techniques for Structural Confirmation and Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound researchgate.net. A combination of 1D (¹H and ¹³C) and 2D NMR experiments confirms the precise molecular structure. While the experimental spectra for this compound are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on its known structure and published data for similar 1,3,4-oxadiazole compounds nih.govacs.orgrsc.org.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons on the two phenyl rings and the benzyloxy group would appear in the downfield region (typically δ 6.8-7.5 ppm). The four methylene (B1212753) protons of the ethoxy bridge (-O-CH₂-CH₂-O-) would likely appear as two distinct triplets around δ 3.8-4.5 ppm. The two protons of the benzylic methylene group (-O-CH₂-Ph) would present as a singlet around δ 4.6-5.2 ppm.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the oxadiazolone ring is expected to be highly deshielded, appearing far downfield (δ > 150 ppm) tubitak.gov.tr. The two carbons of the oxadiazole ring (C=N and C-O) would also have characteristic shifts in the δ 155-165 ppm range acs.orgtubitak.gov.tr. Aromatic carbons would resonate in the δ 110-160 ppm region, while the aliphatic carbons of the ether linkages would appear in the δ 60-80 ppm range.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the ethoxy chain and within each aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, allowing for definitive assignment of the ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the different structural fragments, such as the link between the phenoxyphenyl group and the oxadiazolone ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound These values are estimations based on the structure and data from analogous compounds.
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
|---|---|---|
| Oxadiazolone C=O | - | ~154-156 |
| Oxadiazolone C-O | - | ~163-165 |
| Aromatic Protons/Carbons | 6.8 - 7.5 (m) | 115 - 160 |
| -O-C H₂-C H₂-O- | 3.8 - 4.5 (m, 4H) | 65 - 75 |
| -O-C H₂-Ph | ~5.1 (s, 2H) | ~70-73 |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns libretexts.orgchemguide.co.uktutorchase.com. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), would be employed to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming its elemental composition.
Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides evidence for the different structural motifs within the molecule nih.gov. For this compound (C₂₃H₂₀N₂O₅, Molecular Weight: 416.42 g/mol ), key fragmentation pathways would likely include nih.govsemanticscholar.org:
Cleavage of the benzyloxy group, leading to the loss of a benzyl (B1604629) radical (C₇H₇•, 91 Da) or toluene (B28343) (C₇H₈, 92 Da).
Fission of the ether linkages in the side chain.
Loss of carbon dioxide (CO₂, 44 Da) from the oxadiazolone ring.
Cleavage at the bond between the phenoxy group and the central phenyl ring.
Table 3: Predicted Key Mass Fragments for this compound
| m/z (charge-to-mass ratio) | Possible Fragment Identity |
|---|---|
| 417.14 | [M+H]⁺ |
| 439.12 | [M+Na]⁺ |
| 325 | [M+H - C₇H₈]⁺ (Loss of toluene) |
| 225 | [M+H - C₇H₇O - C₂H₄O]⁺ (Further side chain cleavage) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic system of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to specific bond vibrations researchgate.netneliti.com. The IR spectrum would be expected to show characteristic absorption bands for:
C=O stretch: A strong absorption band around 1750-1780 cm⁻¹ for the carbonyl group in the five-membered oxadiazolone ring nih.gov.
C=N stretch: An absorption band around 1610-1640 cm⁻¹ for the imine group within the heterocyclic ring nih.gov.
Aromatic C=C stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
C-O-C stretch: Strong, characteristic bands for the aryl-ether and alkyl-ether linkages, typically in the 1050-1250 cm⁻¹ range.
Aromatic C-H stretch: Signals appearing above 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated electronic systems within the molecule psu.edumdpi.com. The extensive conjugation involving the two phenyl rings and the oxadiazole heterocycle in this compound would result in strong absorption in the UV region. The spectrum is expected to show intense π → π* transitions, likely resulting in a λmax between 250 and 300 nm. This property is utilized in the development of HPLC methods using UV detection for quantification.
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Computational and Theoretical Investigations of Bemppox Chemistry
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Derivation of Predictive Models for Chemical Reactivity
Predictive models of chemical reactivity for BemPPOX and related oxadiazolone derivatives have been instrumental in understanding their inhibitory mechanism against gastric lipase (B570770). While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively for this compound are not extensively detailed in publicly available literature, the principles of such models are well-established for the broader class of 1,3,4-oxadiazol-2-one inhibitors targeting various enzymes.
One of the foundational computational techniques used in the study of this compound is molecular docking . In silico molecular docking experiments were pivotal in the initial design of a series of 5-Alkoxy-N-3-(3-PhenoxyPhenyl)-1,3,4-Oxadiazol-2(3H)-one derivatives, which includes this compound. bohrium.com These studies investigated the interactions between the oxadiazolone derivatives and the active sites of various lipases. bohrium.com For the this compound-Dog Gastric Lipase (DGL) complex, docking analyses revealed crucial hydrogen bonds and hydrophobic interactions that stabilize the binding, offering a molecular-level explanation for its potent and stoichiometric inhibition of gastric lipase. bohrium.com
The insights from molecular docking form the basis for developing more complex predictive models. For the broader class of 1,3,4-oxadiazol-2-one derivatives, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their inhibitory activity against other enzymes, such as fatty acid amide hydrolase (FAAH). nih.govnih.gov These models correlate the biological activity of a series of compounds with their 3D physicochemical properties, such as steric and electrostatic fields. For instance, a 3D-QSAR study on FAAH inhibitors highlighted the importance of the electrostatic properties of the 1,3,4-oxadiazol-2-one moiety for biological activity. nih.govnih.gov Although this study was not on lipase inhibitors, it demonstrates the applicability of these predictive models to the oxadiazolone scaffold.
Such models can generate predictive contour maps that visualize regions where certain physicochemical properties are favorable or unfavorable for activity. These maps are invaluable for guiding the rational design of new, more potent inhibitors.
Table 1: Statistical Parameters of a Representative 3D-QSAR Model for 1,3,4-oxadiazol-2-one Derivatives (as FAAH Inhibitors)
| Parameter | CoMFA | CoMSIA |
| q² (cross-validated correlation coefficient) | 0.61 | 0.64 |
| r² (non-cross-validated correlation coefficient) | 0.98 | 0.93 |
| F-value | 234.68 | 92.82 |
| Optimal Number of Components | 4 | 3 |
| Steric Field Contribution | 54.1% | 23.9% |
| Electrostatic Field Contribution | 45.9% | 34.6% |
| Hydrogen Bond Donor Contribution | - | 23.4% |
| Hydrogen Bond Acceptor Contribution | - | 18.0% |
| Data adapted from a study on 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors and is presented for illustrative purposes of the modeling technique. nih.gov |
Computational Screening for Novel Oxadiazolone Scaffolds
Computational screening, particularly virtual screening, is a powerful strategy for identifying novel chemical scaffolds with desired biological activity. mdpi.comresearchgate.net This approach involves the computational screening of large libraries of chemical compounds against a biological target to identify potential "hits." While specific details of large-scale virtual screening campaigns leading to the discovery of entirely new oxadiazolone scaffolds for gastric lipase inhibition are not extensively documented, the design of this compound itself was based on a previous study and in silico molecular docking experiments, which can be considered a form of focused computational screening. bohrium.com
The general workflow for such a computational screening effort to discover novel oxadiazolone scaffolds for lipase inhibition would typically involve the following steps:
Target Preparation : A high-resolution 3D structure of the target enzyme, such as gastric lipase, is obtained, often from crystallographic data.
Library Preparation : A large database of chemical compounds, which could include commercially available compounds, natural products, or virtually generated molecules, is prepared for docking. This library would likely contain diverse oxadiazolone derivatives.
Molecular Docking : The chemical library is docked into the active site of the lipase. The docking program calculates the binding affinity and predicts the binding pose of each compound.
Hit Selection and Filtering : Compounds are ranked based on their docking scores and other criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Pharmacophore Modeling : A pharmacophore model can be developed based on the key interactions of known active compounds like this compound. This model, which defines the essential 3D arrangement of chemical features necessary for biological activity, can then be used to screen databases for compounds that match the pharmacophore.
Experimental Validation : The most promising candidates identified through computational screening are then synthesized and tested experimentally to validate their biological activity.
Studies on related oxadiazolone derivatives have demonstrated the utility of these computational screening approaches. For instance, pharmacophore-guided virtual screening has been successfully used to identify novel inhibitors of monoacylglycerol lipase (MAGL), another enzyme in the lipase family. semanticscholar.orgmdpi.com
Table 2: Key Interactions of this compound with Dog Gastric Lipase Identified Through Molecular Docking
| Interaction Type | Interacting Residues in DGL Active Site |
| Hydrogen Bonding | Key residues in the catalytic triad (B1167595) (Ser, His, Asp) and surrounding amino acids |
| Hydrophobic Interactions | Aromatic and aliphatic residues lining the active site pocket |
| This table is a generalized representation based on the description of molecular docking results. bohrium.com |
The continuous development of computational methods and the increasing availability of computational power will undoubtedly lead to the discovery of novel and more effective oxadiazolone-based inhibitors in the future.
Emerging Research Directions and Future Perspectives in Bemppox Chemical Research
Exploration of Non-Biological Applications in Materials Science or Catalysis
The structural motifs present in BemPPOX, particularly the oxadiazolone ring and the various ether and phenyl substituents, may offer opportunities for exploration in non-biological applications such as materials science and catalysis. While current research on this compound primarily focuses on its inhibitory activity against biological enzymes, the chemical diversity offered by oxadiazolone scaffolds could be leveraged in designing novel materials or catalytic systems.
In materials science, compounds with specific molecular architectures can influence properties such as thermal stability, optical behavior, or self-assembly. Oxadiazolone rings can act as rigid linkers or introduce specific electronic properties. The incorporation of functional groups within this compound's structure might allow for interactions with other materials or responses to external stimuli, potentially leading to applications in areas like polymer science, functional coatings, or molecular electronics. Research in materials science often involves designing molecules with tailored properties for specific functions nih.govresearchgate.net.
In catalysis, organic molecules can serve as ligands, organocatalysts, or precursors for catalytic materials. The nitrogen and oxygen atoms within the oxadiazolone core, as well as the surrounding functional groups, could potentially coordinate to metal centers to form complexes with catalytic activity. Alternatively, the molecule itself might exhibit organocatalytic properties under specific reaction conditions. While the catalytic activity of this compound specifically has not been reported, the exploration of similar organic frameworks in catalysis is an active area of research nih.govnih.govnih.gov. Future studies could investigate the catalytic potential of this compound or modified oxadiazolone structures in various chemical transformations.
Advanced Spectroscopic Methods for Real-time Reaction Monitoring
Advanced spectroscopic methods are increasingly crucial for understanding reaction mechanisms and kinetics in real time nih.govnih.govnih.govreadthedocs.ionih.gov. Applying these techniques to study the synthesis, reactions, or interactions of this compound could provide valuable insights into its chemical behavior. Techniques such as in situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor changes in molecular structure and concentration during a reaction without the need for sampling nih.govnih.govreadthedocs.ionih.gov.
For this compound, real-time spectroscopic monitoring could be applied to optimize its synthesis, study its stability under various conditions, or investigate its interactions with other molecules in different environments. For instance, in situ IR or Raman spectroscopy could track the formation and consumption of intermediates during the synthesis of this compound or its derivatives. NMR spectroscopy could provide detailed structural information on transient species or confirm the structure of the final product. These methods are particularly valuable for complex reaction systems, allowing for better control and understanding of the process nih.govnih.gov. While general applications of these spectroscopic methods are well-established, their specific application to monitoring reactions involving this compound would represent an advanced approach to understanding its chemistry.
Integration of Artificial Intelligence and Machine Learning in this compound Design
The design and discovery of new chemical compounds with desired properties is a complex and often time-consuming process. The integration of Artificial Intelligence (AI) and Machine Learning (ML) techniques is emerging as a powerful tool to accelerate this process nih.govwikipedia.orgnih.govnih.govnih.gov. For compounds like this compound, AI and ML could be applied at various stages, from de novo design to the prediction of properties and reaction outcomes.
Machine learning models could be trained on existing datasets of oxadiazolone derivatives and their properties (e.g., synthesis yields, stability, biological activity against various targets) to identify structural features that correlate with desired characteristics. This could aid in the design of novel this compound analogs with enhanced potency, selectivity, or altered physical properties. AI algorithms could also be used for de novo design, generating entirely new molecular structures based on predefined criteria related to the oxadiazolone scaffold and the desired application nih.gov.
Furthermore, ML models could predict the outcome of synthetic reactions, optimize reaction conditions, or even suggest alternative synthetic routes to this compound and its derivatives. By analyzing large amounts of chemical data, AI can identify patterns and relationships that might not be apparent through traditional methods, thereby guiding experimental efforts and reducing the need for extensive trial and error. The application of these computational approaches could significantly expedite the exploration of the chemical space around the this compound structure.
Development of Chemical Probes for Cellular Mechanistic Studies
This compound's known activity as a selective enzyme inhibitor suggests its potential as a starting point for developing chemical probes to study cellular mechanisms. Chemical probes are small molecules used to perturb biological systems and understand the function of specific proteins or pathways eurekaselect.comnih.gov. Given this compound's selectivity for gastric lipase (B570770), modified versions could potentially be developed into probes to study the role of this specific enzyme in cellular processes beyond digestion, if such roles exist or are discovered.
Developing this compound into a chemical probe would involve structural modifications to enhance cell permeability, introduce tags for visualization or isolation (e.g., fluorescent tags, affinity tags), and potentially improve target specificity or enable conditional activation. These probes could then be used in live-cell imaging, pull-down assays, or other cell-based experiments to investigate the localization, activity, and interaction partners of gastric lipase within a cellular context eurekaselect.com.
While this compound's current application is related to extracellular digestion, the development of cell-permeable probes based on its structure could unlock new avenues for studying intracellular lipases or other enzymes with similar active site characteristics. This would require careful design and validation to ensure the probe specifically interacts with the intended target within the complex cellular environment. Such probes could be invaluable tools for dissecting the intricate network of enzymatic activities within cells.
Data Table: Selected Biological Activity of this compound
| Compound | Target Enzyme/Organism | Observed Activity | Reference |
| This compound | Dog Gastric Lipase (DGL) | Potent inhibitor (more active than Orlistat) | mims.com |
| This compound | Guinea Pig Pancreatic Lipase Related Protein 2 (GPLRP2) | Poorly inhibited | mims.com |
| This compound | Porcine Pancreatic Lipase (PPL) | Poorly inhibited | mims.com |
| This compound | Human Pancreatic Lipase (HPL) | Poorly inhibited | mims.com |
| This compound | Mycobacterium abscessus S variant | Poor antibacterial activity (MIC₅₀ > 120 μM) ijpcbs.com | ijpcbs.com |
| Orlistat | Gastric and Duodenal Lipolysis | Inhibited both | mims.com |
Q & A
Q. What are the primary molecular mechanisms underlying BemPPOX's inhibition of gastric lipase (DGL)?
this compound inhibits DGL through a combination of hydrogen bonding and hydrophobic interactions. High-precision ligand docking analysis reveals that its sp2 carbonyl group forms hydrogen bonds with Gly154 and Leu67 residues, creating an oxyanion hole. Additionally, the meta-phenoxyphenyl ring fits into a hydrophobic pocket near Ser153, stabilized by interactions with Val182, Val185, and Trp274. These structural insights are critical for designing inhibition assays .
Q. Which experimental techniques are recommended to validate this compound-DGL binding interactions?
Key methodologies include:
- Ligand docking simulations (e.g., using AutoDock Vina) to predict binding conformations.
- X-ray crystallography or Cryo-EM to resolve the this compound-DGL complex structure.
- Isothermal Titration Calorimetry (ITC) for quantifying binding affinity (ΔG, Kd).
- Fluorescence quenching assays to monitor conformational changes in DGL upon inhibitor binding. Ensure reproducibility by adhering to protocols in the Beilstein Journal of Organic Chemistry for compound characterization .
Q. How can researchers ensure purity and stability of this compound in in vitro assays?
- Use HPLC with a C18 column and UV detection (λ = 254 nm) to verify purity (>95%).
- Store lyophilized this compound at -80°C in anhydrous DMSO to prevent hydrolysis.
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation kinetics. Document methods rigorously to enable replication .
Advanced Research Questions
Q. How to resolve contradictions between in vitro efficacy and in vivo pharmacokinetic performance of this compound?
- Hypothesis-driven redesign : Modify the 2-(phenoxy)ethoxy group to enhance solubility while retaining hydrophobic interactions.
- Compartmental PK/PD modeling : Correlate in vitro IC50 values with tissue-specific bioavailability.
- Metabolite profiling : Use LC-MS to identify degradation products in plasma and liver microsomes. Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance vs. enzyme kinetics) .
Q. What statistical approaches are optimal for analyzing dose-response data in this compound inhibition studies?
- Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism).
- Report IC50 with 95% confidence intervals and assess goodness-of-fit via R² and residual plots.
- For heterogeneous data, apply mixed-effects models to account for inter-experiment variability. Transparently document outliers and exclusion criteria to mitigate bias .
Q. How to optimize this compound's selectivity against off-target lipases (e.g., pancreatic lipase)?
- Perform structural alignment of DGL vs. pancreatic lipase active sites to identify divergent regions.
- Synthesize analogs with substituents targeting DGL-specific residues (e.g., Thr188, Leu326).
- Validate selectivity via high-throughput screening against a lipase panel (e.g., Roche Diagnostics). Use molecular dynamics simulations (>100 ns trajectories) to assess binding stability .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
- Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) using Quality by Design (QbD) principles.
- Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Characterize each batch via NMR (1H, 13C) and HRMS , adhering to ICH guidelines. Archive raw spectral data in supplementary materials for peer review .
Methodological Frameworks
- For computational studies : Follow the FINERMAPS criteria (Feasible, Novel, Ethical, Relevant) to align simulations with experimental validations .
- For contradictory data : Apply triangulation by combining kinetic assays, structural biology, and in silico modeling .
- For ethical compliance : Document synthetic protocols and animal/human tissue use in accordance with institutional review boards (IRBs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
